molecular formula C18H17N3O4S B11291798 ethyl 4-({[4-(1H-pyrazol-1-yl)phenyl]sulfonyl}amino)benzoate

ethyl 4-({[4-(1H-pyrazol-1-yl)phenyl]sulfonyl}amino)benzoate

Cat. No.: B11291798
M. Wt: 371.4 g/mol
InChI Key: JUHKUJVVPDMMIL-UHFFFAOYSA-N
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Description

ETHYL 4-[4-(1H-PYRAZOL-1-YL)BENZENESULFONAMIDO]BENZOATE is a complex organic compound that features a pyrazole ring, a benzenesulfonamide group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[4-(1H-PYRAZOL-1-YL)BENZENESULFONAMIDO]BENZOATE typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as ethyl 4-iodobenzoate and 4-(1H-pyrazol-1-yl)benzenesulfonamide. These intermediates are then coupled under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of ETHYL 4-[4-(1H-PYRAZOL-1-YL)BENZENESULFONAMIDO]BENZOATE would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures to handle potentially hazardous chemicals .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[4-(1H-PYRAZOL-1-YL)BENZENESULFONAMIDO]BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

ETHYL 4-[4-(1H-PYRAZOL-1-YL)BENZENESULFONAMIDO]BENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 4-[4-(1H-PYRAZOL-1-YL)BENZENESULFONAMIDO]BENZOATE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The pathways involved often include binding to active sites on proteins, altering their function, and affecting cellular processes .

Properties

Molecular Formula

C18H17N3O4S

Molecular Weight

371.4 g/mol

IUPAC Name

ethyl 4-[(4-pyrazol-1-ylphenyl)sulfonylamino]benzoate

InChI

InChI=1S/C18H17N3O4S/c1-2-25-18(22)14-4-6-15(7-5-14)20-26(23,24)17-10-8-16(9-11-17)21-13-3-12-19-21/h3-13,20H,2H2,1H3

InChI Key

JUHKUJVVPDMMIL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3

Origin of Product

United States

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